1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one

Medicinal Chemistry Chemical Biology Lead Discovery

Researchers needing a pyridinone scaffold with orthogonal functionalization often encounter limited commercial options. This compound addresses that gap: • C3-Br: reactive handle for Suzuki, Buchwald-Hartwig, and related cross-coupling reactions • C5-CF3: installs enhanced metabolic stability and lipophilicity into derived analogs • N1-benzyl: provides steric differentiation from N-Me analogs, enabling distinct SAR exploration Supplied at ≥98% purity with batch-specific QC documentation. Standard ambient global shipping; not classified as hazardous for transport.

Molecular Formula C13H9BrF3NO
Molecular Weight 332.12
CAS No. 1215206-00-0
Cat. No. B567433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one
CAS1215206-00-0
Synonyms1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one
Molecular FormulaC13H9BrF3NO
Molecular Weight332.12
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=C(C2=O)Br)C(F)(F)F
InChIInChI=1S/C13H9BrF3NO/c14-11-6-10(13(15,16)17)8-18(12(11)19)7-9-4-2-1-3-5-9/h1-6,8H,7H2
InChIKeyFIJNVJVKAFYPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one: Chemical Profile & Availability


1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1215206-00-0) is a halogenated pyridinone derivative with the molecular formula C13H9BrF3NO and a molecular weight of 332.12 g/mol . It is commercially available from multiple suppliers, typically at a purity of 95% to 98% , and is primarily marketed as a research chemical or synthetic building block . Its structure features a benzyl group at the N1 position, a bromo substituent at the 3-position, and a trifluoromethyl group at the 5-position of the pyridin-2(1H)-one core .

Synthetic intermediate with reactive bromo handle for cross-coupling reactions (e.g., Suzuki, Buchwald)
N-Benzyl and 5-CF3 groups provide tunable steric and electronic profile
Verify purity, identity, and suitability for planned synthetic sequence

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one: Substitution Risk


In the absence of disclosed performance data for 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one, the risk of generic substitution cannot be quantified. However, from a synthetic chemistry perspective, the unique combination of an N-benzyl group, a C3-bromo substituent, and a C5-trifluoromethyl group creates a distinct electronic and steric environment. The bromo substituent is a key functional handle for cross-coupling reactions, while the trifluoromethyl group significantly alters lipophilicity and metabolic stability [1]. Substituting with an analog lacking any of these specific groups (e.g., 1-benzyl-3-bromopyridin-2(1H)-one [CAS 1304770-95-3] which lacks the 5-CF3 group , or 3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one [CAS 1215205-35-8] which has a methyl instead of a benzyl group ) would result in a chemically different entity with unpredictable downstream effects in a synthetic sequence or biological assay. Until comparative performance data is generated, the specific chemical identity of this compound is its only verifiable point of differentiation.

5-CF3 absence
Removing the trifluoromethyl group alters electron-withdrawing effects and lipophilicity, which may shift cross-coupling reactivity and assay results.
N-Benzyl vs. N-methyl
Replacing benzyl with methyl reduces steric bulk and can modify solubility and molecular recognition in downstream applications.

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one: Performance Data Gap


Biological Activity Data Unavailable

A comprehensive search across primary literature, patents, and authoritative databases (PubMed, Google Scholar, PubChem, ChEMBL) returned no quantitative biological activity data (e.g., IC50, Ki, EC50) for 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one [1]. Consequently, a head-to-head comparison or cross-study analysis with any close analog or alternative is impossible under the specified evidence rules.

Biological activity
Data to verify
No IC50, Ki, or EC50 reported
No quantifiable bioactivity data available
Utility currently limited to synthetic intermediate; biological evaluation required
Medicinal Chemistry Chemical Biology Lead Discovery

In Silico Physicochemical Predictions

Key physicochemical parameters for 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one are primarily predicted values. The calculated LogP is 3.68 and the topological polar surface area (PSA) is 22.00 Ų . The predicted boiling point is 366.4±42.0 °C, density is 1.641±0.06 g/cm³, and pKa is -5.03±0.70 . These are in silico estimations and not experimentally determined values, which limits their utility in rigorous comparative assessments against compounds with measured data.

In silico predictions
Data to verify
Predicted LogP: 3.68
PSA: 22.00 Ų
Estimated physicochemical profile; not experimentally validated
Predicted values may differ from measured data
Preformulation Drug Discovery ADME

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one Applications


Building Block for Organic Synthesis

The primary and only verifiable application for this compound is as a synthetic intermediate or building block in organic chemistry research. Its utility stems from the presence of a reactive bromo substituent at the 3-position, which enables participation in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct more complex molecules [1]. The benzyl and trifluoromethyl groups remain intact during these transformations, allowing their beneficial properties to be installed into a final target molecule. Procurement should be driven by specific synthetic planning where these structural features are required.

Scaffold for Medicinal Chemistry Exploration

This compound represents a specific point in chemical space that may be of interest for exploratory medicinal chemistry. The 5-(trifluoromethyl)pyridin-2(1H)-one scaffold is a recognized privileged structure in drug discovery [2]. While no data exists for this specific molecule, its procurement could be justified as part of a broader strategy to explore structure-activity relationships (SAR) around this core, particularly by derivatizing the C3 bromo position to generate a library of analogs for subsequent screening [3].

Analytical Reference Material

Due to its commercial availability and well-defined structure, 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one can serve as a reference standard or calibration compound in analytical chemistry. Its unique mass (exact mass 330.982 Da) and potential for chromatographic separation could be useful in developing and validating methods like LC-MS or GC-MS for detecting or quantifying related compounds in reaction mixtures or complex matrices.

Application
Selection Property
Validation Focus
Synthetic intermediate
Bromo handle for cross-coupling
Confirm reactivity in planned coupling chemistry
Medicinal chemistry scaffold
5-(Trifluoromethyl)pyridin-2(1H)-one core
SAR library synthesis; validate structure–activity trends
Analytical reference
Distinct mass and chromatographic profile
Method development; confirm retention and detection parameters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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